molecular formula C23H22FN3O4S2 B2868251 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-79-5

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2868251
CAS RN: 851780-79-5
M. Wt: 487.56
InChI Key: SLAZIFWOYMSAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative, which is a class of compounds that have been found to possess a wide range of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib (an anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist) and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using quantum mechanical calculations. These calculations can provide information about the compound’s electronic structure, including its molecular electrostatic potentials and highest occupied & lowest unoccupied molecular orbitals (HOMO-LUMO) .


Chemical Reactions Analysis

The chemical reactivity of a compound can be inferred from its HOMO-LUMO energy gap. A small HOMO-LUMO energy gap indicates that the molecule is chemically reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, boiling point, and molecular weight can be measured experimentally .

Scientific Research Applications

Chemical Synthesis and Modification

  • Sulfonylcarbamimidic azides, derived from sulfonyl chlorides, have been synthesized, showcasing the chemical versatility and reactivity of sulfonyl-based compounds similar to the one . These compounds have potential applications in various chemical syntheses (Norton et al., 1987).

Anticancer Potential

  • Sulfonamide derivatives have been synthesized with different biologically active moieties, including pyrazol, thiophene, and pyridine, demonstrating significant in vitro anticancer activity. This indicates the potential of sulfonamide-based compounds in cancer research and therapy (Ghorab et al., 2015).
  • Certain sulfonamide compounds have been found to exhibit strong inhibition of human carbonic anhydrases, a property that can be exploited in designing therapeutics for conditions like glaucoma, epilepsy, and certain cancers (Sapegin et al., 2018).

Enzyme Inhibition

  • Some sulfonamide derivatives have shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential use in the treatment of diseases like Alzheimer's and certain cancers (Ozmen Ozgun et al., 2019).

Application in Tuberculosis Treatment

  • The design and synthesis of sulfonamide compounds targeting Mycobacterium tuberculosis, with low cytotoxicity and potential for reduced drug-drug interaction, highlight another therapeutic application of such compounds (Chen et al., 2021).

Fluorination Techniques

  • Techniques involving fluorination, such as the use of N-fluorobenzenesulfonimide, have been developed for the preparation of sulfonamides. These methods are significant for introducing fluorine atoms into sulfonamide molecules, potentially modifying their pharmacological properties (Li et al., 2018).

Crystallographic Studies

  • Investigation of the crystal structures of closely related sulfonamides, including analysis of intermolecular interactions and packing patterns, is crucial for understanding the chemical behavior and potential applications of these compounds (Suchetan et al., 2016).

Mechanism of Action

The mechanism of action of a compound often depends on its structure and the type of biological activity it exhibits. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The future directions for research on a compound often depend on its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by pyrazole derivatives, there are likely many potential future directions for research on this compound .

properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-16-3-5-18(6-4-16)23-15-22(17-7-11-20(12-8-17)26-32(2,28)29)25-27(23)33(30,31)21-13-9-19(24)10-14-21/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZIFWOYMSAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.